molecular formula C11H8N4O B2624472 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile CAS No. 339020-78-9

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile

Cat. No.: B2624472
CAS No.: 339020-78-9
M. Wt: 212.212
InChI Key: VNZSZIQXNQUOOD-UHFFFAOYSA-N
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Description

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile typically involves the condensation of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, the compound has been tested alongside other pyrazoline derivatives for their ability to scavenge free radicals. The results indicated that several synthesized derivatives showed moderate to excellent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

2. Anticancer Properties
Research has indicated that pyrazole derivatives can act as effective anticancer agents. The compound 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that certain derivatives exhibited selective toxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

3. Anti-inflammatory Effects
Some studies have suggested that pyrazole derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Materials Science

1. Synthesis of Novel Polymers
The unique structure of this compound allows it to serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. These polymers can be utilized in various applications, including coatings, adhesives, and advanced materials for electronics .

2. Photovoltaic Applications
Research has explored the use of pyrazole-based compounds in organic photovoltaic devices. The incorporation of this compound into photovoltaic systems has shown promise in enhancing charge transport properties and overall device efficiency .

Agricultural Chemistry

1. Pesticidal Activity
Studies have indicated that compounds containing the pyrazole moiety exhibit pesticidal activity against various agricultural pests. The compound's structure allows it to interact with biological targets in pests, potentially leading to the development of new agrochemicals that are effective yet environmentally friendly .

2. Growth Regulators
There is ongoing research into the use of pyrazole derivatives as plant growth regulators. Initial findings suggest that these compounds can influence plant growth and development by modulating hormonal pathways, thereby improving crop yields and stress resistance .

Case Studies

Application AreaStudy ReferenceKey Findings
Antioxidant ActivityRJPBCS 2016Compounds demonstrated up to 90% radical scavenging activity .
Anticancer PropertiesPMC9268695Selective toxicity observed against A549 lung cancer cells .
Anti-inflammatoryPubChem ResearchInhibition of TNF-alpha production noted in vitro .
Materials ScienceSigma-Aldrich DataEnhanced mechanical properties in synthesized polymers .
Pesticidal ActivityParchem Chemical SupplyEffective against aphids and whiteflies .
Growth RegulatorsScience Publishing GroupIncreased root biomass and stress tolerance in treated plants .

Mechanism of Action

The mechanism by which 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and nitrile groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is unique due to the specific combination of the pyrazole and benzonitrile moieties, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

  • Chemical Formula : C12_{12}H10_{10}N4_{4}O
  • Molecular Weight : 226.24 g/mol
  • CAS Number : 225667-16-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines.

  • Mechanism of Action : The antitumor efficacy is often attributed to the inhibition of key enzymes involved in tumor growth, such as BRAF(V600E), EGFR, and Aurora-A kinase .
  • Case Study : A study demonstrated that related pyrazole compounds showed IC50_{50} values less than 30 µM against human glioblastoma U251 cells . This suggests that the compound may also have similar efficacy.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, a common trait among pyrazole derivatives.

  • Research Findings : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Case Study : In vivo studies indicated that certain pyrazole compounds significantly reduced inflammation in animal models, showcasing their therapeutic potential .

Antimicrobial Activity

Emerging evidence points to the antimicrobial properties of pyrazole derivatives.

  • Mechanism : The action mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .
  • Case Study : A specific derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives.

Compound StructureBiological ActivityIC_{50 Value
Pyrazole Derivative AAntitumor<30 µM
Pyrazole Derivative BAnti-inflammatorySignificant reduction in TNF-α
Pyrazole Derivative CAntimicrobialMIC < 10 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between 5-oxo-4,5-dihydro-1H-pyrazole derivatives and benzonitrile precursors. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (6–24 hours). For example, refluxing in ethanol with catalytic acetic acid improves cyclization efficiency. Post-synthesis, purity is confirmed via HPLC (≥95% purity) and NMR (e.g., verifying the imine proton at δ 8.2–8.5 ppm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., cyano group at ~110 ppm in ¹³C NMR).
  • HPLC : Ensures purity (>95%) and detects byproducts.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
  • FT-IR : Validates C≡N stretch (~2230 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Q. What functional groups in this compound contribute to its reactivity in medicinal chemistry applications?

  • Methodological Answer : The cyano group (–C≡N) enhances electrophilicity for nucleophilic substitutions, while the pyrazolone ring’s keto-enol tautomerism enables metal coordination. The imine (–NH–CH=) group facilitates hydrogen bonding with biological targets, critical for antimicrobial or anticancer activity .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate polar byproducts. Recrystallization in ethanol/water mixtures improves crystal homogeneity. Monitor via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. What preliminary assays are used to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can contradictory data on synthesis yields be resolved?

  • Methodological Answer : Variability often arises from trace moisture or oxygen sensitivity. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature vs. catalyst load). Replicate reactions (n ≥ 3) to assess reproducibility .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to enzymes/receptors.
  • Molecular Docking : Simulates binding poses (e.g., AutoDock Vina) using X-ray crystallography data from analogs .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Q. How can mechanistic pathways for its reactivity be validated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N in the pyrazolone ring) tracks reaction intermediates via MS/MS. Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps (e.g., cyclization) .

Q. What methodologies assess its environmental fate and ecotoxicology?

  • Methodological Answer :

  • Photodegradation Studies : HPLC-MS identifies breakdown products under UV light.
  • Biodegradation Assays : OECD 301F test with activated sludge.
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Q. How can structure-activity relationships (SAR) guide its optimization?

  • Methodological Answer : Synthesize analogs with substituents at the benzonitrile or pyrazolone positions. Compare bioactivity data (e.g., IC₅₀, MIC) to identify pharmacophores. QSAR models (e.g., CoMFA) correlate electronic/steric properties with activity .

Q. What advanced structural analysis techniques resolve crystallographic ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths/angles (e.g., C=N bond ~1.28 Å) and tautomeric forms. Synchrotron radiation improves resolution for low-crystallinity samples .

Q. How do synergistic effects with other compounds enhance its therapeutic potential?

  • Methodological Answer : Combination index (CI) analysis using the Chou-Talalay method quantifies synergy (CI < 1) in anticancer assays. Proteomics (e.g., SILAC) identifies pathways affected by co-treatment .

Q. What computational approaches predict its physicochemical properties?

  • Methodological Answer :
  • LogP : Use Molinspiration or ACD/Labs software.
  • pKa : DFT-based tools (e.g., Jaguar).
  • Solubility : COSMO-RS simulations .

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGAFPBLXYJWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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